molecular formula C18H22N4O3S B10986457 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10986457
M. Wt: 374.5 g/mol
InChI Key: FUIYCKLMLSNYLN-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an indole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the indole ring separately. These rings are then coupled through a series of reactions to form the final compound. Common reagents used in the synthesis include isobutylamine, dimethoxyindole, and various coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted thiadiazole-indole compounds.

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide

InChI

InChI=1S/C18H22N4O3S/c1-10(2)8-15-20-21-18(26-15)19-17(23)12-9-11-13(24-4)6-7-14(25-5)16(11)22(12)3/h6-7,9-10H,8H2,1-5H3,(H,19,21,23)

InChI Key

FUIYCKLMLSNYLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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